![molecular formula C12H7BrN2O B1373629 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole CAS No. 1192018-93-1](/img/structure/B1373629.png)

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole

Übersicht

Beschreibung

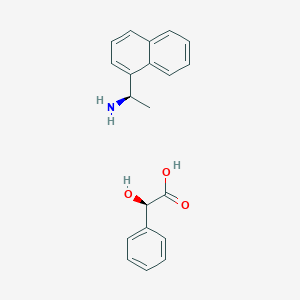

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is a chemical compound with the linear formula C8H5BrN2O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound plays a very essential role in the area of medicinal chemistry .

Synthesis Analysis

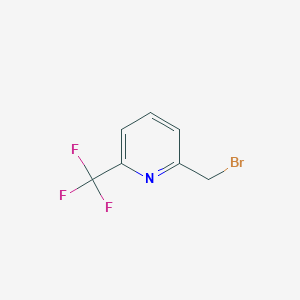

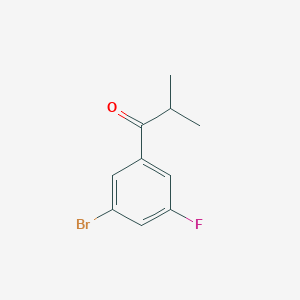

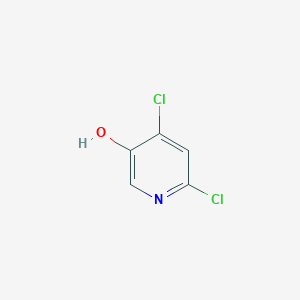

The synthesis of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and similar compounds has been the subject of various studies . For instance, a new imidazodiazepine analogue provides a simplified synthetic scheme . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The structure of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and similar compounds exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These interactions make these compounds exhibit potential application in various fields .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole are complex and varied. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study discusses the reactions monitored by TLC, performed on silica gel glass plates containing 60 F-254 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole include its molecular formula C8H5BrN2O . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Antimicrobial Activity : 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and its derivatives have been utilized in the synthesis of various organic compounds. For instance, it has been involved in the creation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which were then evaluated for their antimicrobial activities. The antimicrobial activity study indicated that most compounds showed good to moderate activity, showcasing the potential of these compounds in pharmaceutical applications (Bayrak et al., 2009).

Chemosensor Development : Derivatives of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole have been studied for their role in excited state intramolecular proton transfer in chemosensors. These chemosensors have potential applications in detecting group 12 metal cations like Zn2+, Cd2+, and Hg2+ through fluorescence-based methods, which is significant for environmental monitoring and biomedical applications (Karsili et al., 2016).

Catalytic Applications : N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, involving benzo[d]oxazole derivatives, have been synthesized and shown to have effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides. These findings highlight the potential of these complexes in facilitating various chemical transformations, which is crucial for the development of new pharmaceuticals and other fine chemicals (Chen & Yang, 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is a heterocyclic compound . Heterocyclic compounds containing the oxazole ring have received significant consideration as they perform like a link between life sciences and chemical sciences . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

It is known that oxazole derivatives interact with their targets and cause changes . The highest-occupied molecular orbital is primarily located on the benzoxazole ring system, while the lowest-unoccupied molecular orbital is mainly located on the Ru atom, which implies possible charge transfer from ligand to metal .

Biochemical Pathways

It is known that oxazole derivatives can affect various biochemical pathways due to their ability to bind with different locations of biological macromolecules .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (27510) are known .

Result of Action

It is known that oxazole derivatives can have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

Action Environment

It is known that the compound should be stored sealed in dry conditions at 2-8°c .

Eigenschaften

IUPAC Name |

5-bromo-2-pyridin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILQGEMIQDQAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1373547.png)

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)